
Methyl-13C,d3-amine hydrochloride
Overview
Description
Methyl-13C,d3-amine hydrochloride is a stable isotope-labeled compound, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is widely used in scientific research for tracing and labeling studies due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl-13C,d3-amine hydrochloride involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form Methyl-d3-amine. Finally, Methyl-d3-amine reacts with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-13C,d3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces primary amines.
Scientific Research Applications
Applications Overview
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Analytical Chemistry
- Methyl-13C,d3-amine hydrochloride is widely used as a standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature. This allows for accurate quantification and identification of compounds in complex mixtures.
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Drug Development
- The compound serves as a building block in the synthesis of various pharmaceuticals. Its deuterated form can enhance metabolic stability and alter pharmacokinetic properties, making it useful in the design of new drugs. For instance, it has been used in the synthesis of multi-kinase inhibitors such as Sorafenib, which targets several pathways involved in cancer progression .
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Biochemical Research
- In proteomics, this compound is utilized to label amino acids or peptides, facilitating studies on protein structure and dynamics. The incorporation of deuterium reduces the likelihood of hydrogen exchange, thus providing clearer insights into protein interactions and conformational changes.
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Environmental Studies
- The compound is applied in studies involving environmental tracers, where its isotopic composition can help trace sources and pathways of nitrogen in ecosystems.
Case Studies
Mechanism of Action
The mechanism of action of Methyl-13C,d3-amine hydrochloride involves its incorporation into molecules as a labeled methyl group. This allows researchers to trace the metabolic pathways and interactions of the labeled compounds. The isotopic labels do not alter the chemical properties of the compound but provide a means to track its movement and transformation in various systems.
Comparison with Similar Compounds
Similar Compounds
Methyl-d3-amine hydrochloride: Similar to Methyl-13C,d3-amine hydrochloride but lacks the carbon-13 isotope.
Dimethyl-d6-amine hydrochloride: Contains deuterium isotopes but has two methyl groups instead of one.
Methylamine-15N: Contains nitrogen-15 isotope instead of carbon-13 or deuterium.
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in tracing studies compared to compounds labeled with a single isotope.
Biological Activity
Methyl-13C,d3-amine hydrochloride, also known as Methoxyamine-d3 (hydrochloride), is a deuterium-labeled derivative of methoxyamine. This compound has garnered interest in biological research due to its potential applications in drug development and metabolic studies. This article explores its biological activity, synthesis, and implications in various fields.
- CAS Number : 110220-55-8
- Molecular Formula : CH₃ClD₃NO
- Molecular Weight : 86.53590 g/mol
- Physical State : Solid (typically used as a hydrochloride salt)
This compound primarily acts as a reagent in the preparation of O-methyl oximes from aldehydes. The incorporation of deuterium isotopes can influence the pharmacokinetics and metabolic profiles of drugs, making this compound valuable for tracing and quantification in drug development processes .
Antiviral Activity
Recent studies have demonstrated the potential antiviral activity of deuterated compounds, including those related to this compound. For instance, compounds with similar structural features have shown inhibitory effects on the SARS-CoV-2 virus. In particular, deuterated variants exhibited half-maximal inhibitory concentrations (IC₅₀) ranging from 9 nM to 24 nM against viral proteases, indicating their effectiveness in inhibiting viral replication .
Enzymatic Inhibition
The enzymatic inhibition studies reveal that deuterated compounds can maintain or enhance activity compared to their non-deuterated counterparts. For example, specific deuterated compounds demonstrated comparable or superior inhibition against the 3CL protease enzyme involved in viral replication processes, which is crucial for developing antiviral therapies .
Case Studies
- Synthesis and Application :
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Pharmacokinetic Studies :
- Research into the pharmacokinetics of deuterated compounds indicates that the presence of heavy isotopes can alter metabolic pathways, potentially leading to improved stability and bioavailability. This has been particularly noted in studies involving various cancer cell lines where deuterated analogs exhibited enhanced antiproliferative activities compared to their non-deuterated forms .
Comparative Biological Activity Table
Compound Name | IC₅₀ (nM) | Target | Notes |
---|---|---|---|
Methyl-13C,d3-amine | 9 - 24 | SARS-CoV-2 Protease | Deuterated variant shows enhanced activity |
YY-273 | 18 | SARS-CoV-2 | Similar structure; effective against virus |
YY-278 | 24 | SARS-CoV-2 | Slightly less potent than YY-273 |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and verifying isotopic purity in Methyl-¹³C,d₃-amine hydrochloride?
Synthesis of isotopically labeled compounds requires rigorous validation of isotopic incorporation. For Methyl-¹³C,d₃-amine hydrochloride, nuclear magnetic resonance (NMR) spectroscopy is essential to confirm ¹³C and deuterium labeling. For example, ¹³C NMR can identify the ¹³C-methyl group signal, while ²H NMR or mass spectrometry (MS) quantifies deuterium enrichment . Contradictions in CAS numbers (e.g., 7436-22-8 vs. 104809-19-0) highlight the need to cross-validate supplier data with analytical techniques to ensure isotopic and structural fidelity .
Q. How should Methyl-¹³C,d₃-amine hydrochloride be stored and prepared for experimental reproducibility?
The compound is hygroscopic and requires storage at 2–8°C in a sealed, desiccated environment. For long-term stability, aliquots stored at -80°C retain integrity for six months. Stock solutions (e.g., 10 mM in water or DMSO) should be prepared by heating to 37°C and sonicating to ensure solubility. Avoid freeze-thaw cycles to prevent decomposition .
Q. What are the primary applications of Methyl-¹³C,d₃-amine hydrochloride in tracer studies?
This labeled amine is used to track methyl group transfer in metabolic pathways. For instance, in fungal biosynthesis studies, ¹³C-methyl labels from methionine analogs are incorporated into secondary metabolites, enabling mapping of enzymatic methylation steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic incorporation data, such as unexpected labeling patterns?
In biosynthetic studies, discrepancies may arise when labeled precursors fail to incorporate into target molecules. For example, in paraherquamide A biosynthesis, [methyl-¹³C]-L-methionine did not label the β-methylproline ring, necessitating alternative precursors like [¹³C]-L-isoleucine. Multi-isotope labeling (e.g., ¹³C/²H dual probes) and mechanistic studies (e.g., oxidative cyclization assays) can clarify pathways .
Q. What methodologies optimize the use of Methyl-¹³C,d₃-amine hydrochloride in NMR-based metabolic flux analysis?
Isotopic enrichment enhances sensitivity in NMR. For methyl-group tracking, ¹³C-edited ¹H NMR or heteronuclear single-quantum coherence (HSQC) experiments are employed. Deuterium labeling reduces proton background noise, improving signal resolution in complex biological matrices .
Q. How does isotopic labeling with Methyl-¹³C,d₃-amine hydrochloride aid in elucidating phosphate-scavenging mechanisms in fungi?
In Penicillium fellutanum, ¹³C-labeled phosphocholine derivatives derived from extracellular polysaccharides were traced to intracellular choline-O-sulfate and glycine betaine. This revealed a phosphate-recycling mechanism under low-phosphate conditions, validated via hydrolase activity assays and cytoplasmic solute profiling .
Q. Experimental Design Considerations
Q. What controls are necessary when using Methyl-¹³C,d₃-amine hydrochloride in isotope dilution mass spectrometry (IDMS)?
Include unlabeled analogs as internal standards to correct for matrix effects. Validate extraction efficiency and ionization suppression using spike-recovery experiments. Ensure isotopic purity >98% to avoid cross-contamination .
Q. How can researchers address solubility challenges in in vivo studies with Methyl-¹³C,d₃-amine hydrochloride?
For aqueous systems, use biocompatible solvents (e.g., PBS) and surfactants (e.g., Tween-80) at <1% v/v. For hydrophobic matrices, prepare DMSO stock solutions (<0.1% final concentration) to maintain cell viability .
Q. Data Interpretation Challenges
Q. Why might isotopic scrambling occur during methyltransferase assays with Methyl-¹³C,d₃-amine hydrochloride?
Enzymatic promiscuity or non-specific methyl transfer can redistribute labels. Use kinetic isotope effect (KIE) studies and LC-MS/MS to distinguish between enzymatic and non-enzymatic pathways .
Properties
IUPAC Name |
trideuterio(113C)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-SPZGMPHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583507 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-19-0 | |
Record name | (~13~C,~2~H_3_)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104809-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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